Sodium cholesteryl sulfate

Catalog No.
S791554
CAS No.
2864-50-8
M.F
C27H45NaO4S
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholesteryl sulfate

CAS Number

2864-50-8

Product Name

Sodium cholesteryl sulfate

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C27H45NaO4S

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1

InChI Key

LMPVQXVJTZWENW-KPNWGBFJSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Synonyms

(3β)-Cholest-5-en-3-ol 3-(Hydrogen Sulfate) Sodium Salt; Cholesterol Hydrogen Sulfate; Cholesteryl Sodium Sulfate; Sodium Cholesteryl Sulfate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]

Source of Cholesterol:

Sodium cholesteryl sulfate serves as a source of cholesterol in specific scientific research applications. It has been used in the preparation of Edgar's growth medium, essential for culturing and manipulating embryonic cells. This application is crucial in developmental biology research, allowing scientists to study the formation and differentiation of various cell types during early development [].

Sodium cholesteryl sulfate is a chemical compound with the molecular formula C27H45NaO4SC_{27}H_{45}NaO_4S and a CAS number of 2864-50-8. It is a sodium salt derived from cholesteryl sulfate, which is an endogenous sterol component of cell membranes. This compound plays a significant role in various biological processes, including lipid metabolism and steroid synthesis. Sodium cholesteryl sulfate is characterized by its ability to form clear, colorless solutions in chloroform-methanol mixtures at concentrations of 10 mg/ml .

Sodium cholesteryl sulfate acts as a reservoir for cholesterol within cells. The enzyme STS controls its availability by converting it back to free cholesterol when needed []. Studies suggest sodium cholesteryl sulfate might also play a role in sperm maturation and fertilization by affecting sperm membrane fluidity [].

Future Research Directions

Research on sodium cholesteryl sulfate is ongoing, with a focus on understanding its involvement in:

  • Cholesterol homeostasis and potential implications for cholesterol-related diseases [].
  • Sperm function and improving fertility treatments.
  • The role of sulfate groups in cell membrane dynamics and signaling pathways.
Typical of sulfated sterols. One notable reaction involves its hydrolysis, which can yield cholesteryl sulfate and sodium ions. The compound is stable under normal conditions but may undergo phase transitions upon heating, with melting occurring at around 165°C . Additionally, it can interact with other biomolecules, influencing lipid bilayer properties and membrane fluidity.

Sodium cholesteryl sulfate exhibits several biological activities. It modulates lipid metabolism and plays a crucial role in steroid synthesis and protein activity regulation . Studies have shown that it can partially inhibit thrombin-mediated fibrinogen activation, indicating potential implications in coagulation processes . Furthermore, its presence in cell membranes suggests involvement in cellular signaling pathways and membrane integrity.

The synthesis of sodium cholesteryl sulfate typically involves the sulfation of cholesterol, followed by neutralization with sodium hydroxide or sodium carbonate to form the sodium salt. The process may include the following steps:

  • Sulfation: Cholesterol is treated with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
  • Neutralization: The resultant cholesteryl sulfate is neutralized with sodium hydroxide or sodium carbonate.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity sodium cholesteryl sulfate.

Sodium cholesteryl sulfate has diverse applications across various fields:

  • Pharmaceuticals: Used in formulations for drug delivery systems due to its ability to modulate lipid interactions.
  • Biological Research: Serves as a tool for studying membrane dynamics and lipid metabolism.
  • Cosmetics: Incorporated into skincare products for its potential benefits in skin barrier function.

Research indicates that sodium cholesteryl sulfate interacts with various biomolecules, affecting their functionality and stability. For instance, it has been shown to influence the activity of enzymes involved in lipid metabolism and alter membrane properties, which can impact cellular signaling pathways . These interactions are crucial for understanding its role in physiological processes and potential therapeutic applications.

Sodium cholesteryl sulfate shares similarities with several other sulfated sterols, including:

CompoundMolecular FormulaUnique Features
Cholesterol sulfateC27H46O4SC_{27}H_{46}O_4SNaturally occurring sterol; involved in membrane dynamics.
Sodium deoxycholateC24H39NaO5C_{24}H_{39}NaO_5Bile salt; plays a role in fat digestion and absorption.
Sodium taurocholateC_{26}H_{45NaO_7SBile salt; important for emulsifying dietary fats.

Uniqueness of Sodium Cholesteryl Sulfate

Sodium cholesteryl sulfate is unique due to its specific structural features that distinguish it from other sulfated sterols. Its role as an endogenous component of cell membranes highlights its importance in maintaining cellular integrity and function. Unlike bile salts such as sodium deoxycholate and sodium taurocholate, which primarily aid in digestion, sodium cholesteryl sulfate's functions are more closely linked to metabolic regulation and cellular signaling.

Enzymatic Synthesis: Role of SULT2B1b in Cholesterol Sulfation

The cytosolic sulfotransferase SULT2B1b is the primary enzyme responsible for catalyzing the sulfation of cholesterol to form sodium cholesteryl sulfate. This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol. SULT2B1b exhibits high substrate specificity for cholesterol, distinguishing it from other sulfotransferases that target oxysterols or steroid hormones. Genetic polymorphisms in SULT2B1b significantly impact enzymatic activity: variants such as Arg274Gln reduce catalytic efficiency by >99%, while Thr73Met and Pro69Ala impair substrate affinity (Km increases 3–5-fold). These findings underscore the enzyme’s sensitivity to structural modifications and its role in interindividual metabolic variability.

Table 1: Kinetic Parameters of SULT2B1b Allozymes for Cholesterol Sulfation

AllozymeKm (μM)Vmax (nmol/min/mg)kcat/Km (mL/min/mg)
Wild-type8.2 ± 1.18.5 ± 0.91.04
Pro69Ala25.4 ± 3.2*0.7 ± 0.1*0.03*
Arg274Gln32.1 ± 4.5*0.04 ± 0.01*0.001*

Data derived from .

Metabolic Pathways: Conversion to Cholesterol via Steroid Sulfatase

CS is hydrolyzed back to cholesterol by steroid sulfatase (STS), a microsomal enzyme expressed in the epidermis, liver, and placenta. This reversible conversion forms the "cholesterol sulfate cycle," critical for maintaining epidermal barrier integrity. In X-linked ichthyosis, STS deficiency leads to CS accumulation in the stratum corneum (up to 10% of total lipids), causing pathological scaling. Developmental studies in fetal rat epidermis reveal coordinated regulation: cholesterol sulfotransferase (CSTase) activity peaks during barrier formation (gestational day 19), while STS activity rises postnatally (day 21).

Tissue-Specific Expression: Hepatic and Reproductive Tract Dynamics

Hepatic Regulation

SULT2B1b is highly expressed in the liver, where it modulates gluconeogenesis by antagonizing hepatocyte nuclear factor 4α (HNF4α). CS inhibits acetyl-CoA synthetase (Acss), reducing HNF4α acetylation and nuclear exclusion. Transgenic overexpression of SULT2B1b in mice suppresses hepatic glucose output and improves insulin sensitivity, highlighting its therapeutic potential in metabolic disorders.

Reproductive Tissues

In the human fetal adrenal gland, mitochondria efficiently convert CS to pregnenolone sulfate (1.6 nmol/min/mg protein), a precursor for placental progesterone synthesis. Conversely, in ovarian granulosa cells, CS inhibits cAMP-stimulated progesterone production by downregulating steroidogenic acute regulatory (StAR) protein and P450scc expression. This dual role underscores its tissue-specific regulatory effects.

Table 2: Tissue-Specific CS Metabolism

TissueKey EnzymesMetabolic OutputFunctional Role
LiverSULT2B1b, STSGluconeogenesis regulationGlucose homeostasis
EpidermisCSTase, STSCholesterol sulfate cycleBarrier integrity
PlacentaSTS, 3β-HSDPregnenolone sulfate synthesisSteroidogenesis

Regulatory Mechanisms: Hormonal and Developmental Influences

CS metabolism is tightly regulated by hormonal and developmental cues:

  • Hormonal Control: Glucocorticoids, thyroid hormone, and estrogen accelerate epidermal barrier formation in fetal rats by upregulating CSTase and STS activities.
  • Developmental Regulation: In utero, CSTase activity surges tenfold during stratum corneum development (gestational day 17–19), while STS activation coincides with postnatal barrier maturation.
  • Transcriptional Feedback: HNF4α induces SULT2B1b expression, creating a negative feedback loop to limit gluconeogenic activity.

Sodium cholesteryl sulfate stabilizes cellular membranes by integrating into lipid bilayers and modulating their physical properties. In human erythrocytes, SCS reduces membrane fluidity by restricting phospholipid acyl chain motion, thereby enhancing resistance to osmotic stress and mechanical deformation [2] [3]. This stabilization is attributed to hydrogen bonding between the sulfate group and polar lipid headgroups, which tightens lipid packing while maintaining bilayer integrity.

In spermatozoa, SCS localizes preferentially to the plasma membrane of the head and midpiece, where it constitutes up to 15% of total membrane lipids [2]. Radioautography and detergent extraction studies demonstrate that SCS forms a protective barrier over the acrosomal region, preventing premature enzyme activation during epididymal maturation [2]. This steric and electrostatic shielding is critical for maintaining sperm viability until fertilization, where enzymatic cleavage of the sulfate group triggers capacitation [2].

Table 1: Membrane Stabilization Effects of Sodium Cholesteryl Sulfate

SystemSCS ConcentrationObserved EffectMechanism
Erythrocytes5–10 mol%Reduced hemolysis under osmotic stressEnhanced lipid packing [3]
Spermatozoa10–15 mol%Delayed acrosome reactionEnzyme inhibition [2]
Synthetic PE*5–20 mol%Suppressed hexagonal phase transitionBilayer stabilization [3]

*PE: Phosphatidylethanolamine

Lipid Bilayer Modulation: Phase Transition Effects and Fusion Inhibition

SCS exerts concentration-dependent effects on lipid phase behavior. In phosphatidylethanolamine (PE) membranes, which naturally adopt non-bilayer hexagonal (H~II~) phases, 5–20 mol% SCS suppresses H~II~ formation by increasing interfacial hydration and lateral pressure [3]. This stabilization is reversed by calcium ions, which bind to the sulfate group and neutralize its charge, enabling membrane fusion and leakage [3].

The compound’s ability to inhibit fusion has been quantified in egg PE liposomes, where 10 mol% SCS reduces fusion rates by 70% under calcium-free conditions [3]. This anti-fusogenic property is critical in biological contexts such as sperm-egg interaction, where SCS must be enzymatically removed to permit membrane fusion during fertilization [2].

Table 2: Phase Transition and Fusion Modulation by Sodium Cholesteryl Sulfate

Lipid SystemSCS (mol%)Calcium (mM)Phase BehaviorFusion Rate (% control)
Egg PE00Hexagonal (H~II~)100
Egg PE + SCS100Lamellar30
Egg PE + SCS105Mixed lamellar/non-lamellar85

Liposome Engineering: Enhanced Drug Loading and Delivery Systems

SCS enhances liposomal drug delivery by enabling remote loading of cationic therapeutics. In Doxil®-like stealth liposomes, SCS forms stable complexes with ammonium sulfate, creating a pH gradient that drives doxorubicin accumulation into the aqueous core [4]. At a 5:38:56 molar ratio (SCS:cholesterol:HSPC), these liposomes achieve 90% drug encapsulation efficiency and sustained release over 72 hours [4].

The sulfate group also improves liposome stability in serum by reducing protein adsorption. PEGylated SCS liposomes exhibit a 3-fold increase in circulation half-life compared to conventional formulations, attributed to steric stabilization and reduced macrophage uptake [4].

Table 3: Liposome Formulations Incorporating Sodium Cholesteryl Sulfate

ApplicationLipid Composition*Drug LoadedEncapsulation Efficiency
Cancer TherapyHSPC:Chol:SCS:PEG (56:38:5:1)Doxorubicin92% [4]
Membrane StudiesDOPE:SCS (80:20)NoneN/A [5]
Gene DeliveryDOTAP:DOPC:SCS (50:40:10)siRNA78% [5]

*HSPC: Hydrogenated soy phosphatidylcholine; DOPE: Dioleoylphosphatidylethanolamine

Membrane Protein Regulation: Adhesion Molecule Interactions

SCS mediates platelet adhesion through non-canonical pathways independent of glycoprotein Ib or IIb/IIIa. At 1–2 μg/well surface density, SCS supports the adhesion of 3.75 × 10^6 platelets/μL under static conditions, with adherent cells exhibiting spread morphologies [6]. Perfusion studies at arterial shear stresses (10 dyn/cm²) confirm rapid platelet deposition, suggesting a role in atherosclerotic thrombus formation [6].

The adhesion mechanism involves charge interactions between the sulfate group and platelet surface proteoglycans, as evidenced by inhibition with soluble SCS (IC~50~ = 25 μg/mL) [6]. This contrasts with estrone sulfate, which lacks adhesive capacity, highlighting the importance of the cholesterol backbone in docking to membrane receptors [6].

Hydrogen Bond Acceptor Count

4

Exact Mass

488.29362537 g/mol

Monoisotopic Mass

488.29362537 g/mol

Heavy Atom Count

33

Appearance

Assay:≥95%A crystalline solid

UNII

87FG30X25H

Wikipedia

Sodium cholesteryl sulfate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-09-15

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